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molecular formula C8H8O3S B8495796 Methyl 4-acetylthiophene-2-carboxylate CAS No. 88105-21-9

Methyl 4-acetylthiophene-2-carboxylate

Cat. No. B8495796
M. Wt: 184.21 g/mol
InChI Key: KEHLONHMZPPFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300655

Procedure details

Following the procedure of Japan Kokai Tokkyo Koho JP 60 11,487 CA 103:22580m (1985), a solution of bromine (4.29 g, 26.87 mmoles) in 40 ml of chloroform was added dropwise to a stirred solution of methyl 4-acetyl-2-thiophenecarboxylate, prepared according to Example 15 (4.95 9, 26.87 mmoles) in 150 ml of chloroform containing four drops of 50% (v/v) 48% hydrobromic acid/glacial acetic acid. After 10 minutes at 40° C. the solution was cooled to room temperature, concentrated in vacuo and the residue triturated with methanol (25 ml). Filtration furnished an off-white solid (4.96 g, 63%), m.p. 112°-4° C. EIMS (m/z): 264/262 (M+, 11%), 233/231 (M+ --CH3O, 11%), 171/169 (M+ --CH2Br, base); 1HNMR (CDCl3) delta, 8.31 (1H, d, J=1.5 Hz), 8.17 (1H, d, J=1.5 Hz), 4.29 (2H, s), 3.90 (3H, s).
[Compound]
Name
22580m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
catalyst
Reaction Step Three
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[S:9][CH:10]=1)(=[O:5])[CH3:4].Br>C(Cl)(Cl)Cl>[Br:1][CH2:4][C:3]([C:6]1[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[S:9][CH:10]=1)=[O:5]

Inputs

Step One
Name
22580m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.29 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(SC1)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
150 mL
Type
catalyst
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with methanol (25 ml)
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=C(SC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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